Acetamide, N-(6-chloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-

Physicochemical profiling Positional isomer differentiation Drug-likeness parameters

Acetamide, N-(6-chloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)- (CAS 54444-50-7), also referred to as 3-acetylamino-6-chloro-chroman-4-one, is a synthetic small-molecule chromanone (dihydrobenzopyran-4-one) derivative with a molecular formula of C₁₁H₁₀ClNO₃ and a molecular weight of 239.65 g/mol. The compound features a chloro substituent at the 6-position of the fused benzene ring and an acetamido group at the 3-position of the dihydropyran ring, a substitution pattern that distinguishes it from positional isomers and other in-class chromanone analogs.

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
CAS No. 54444-50-7
Cat. No. B11872808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(6-chloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-
CAS54444-50-7
Molecular FormulaC11H10ClNO3
Molecular Weight239.65 g/mol
Structural Identifiers
SMILESCC(=O)NC1COC2=C(C1=O)C=C(C=C2)Cl
InChIInChI=1S/C11H10ClNO3/c1-6(14)13-9-5-16-10-3-2-7(12)4-8(10)11(9)15/h2-4,9H,5H2,1H3,(H,13,14)
InChIKeyJWYWPUGOXUJKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(6-chloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)- (CAS 54444-50-7): Chemical Identity, Core Structure, and Procurement Context


Acetamide, N-(6-chloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)- (CAS 54444-50-7), also referred to as 3-acetylamino-6-chloro-chroman-4-one, is a synthetic small-molecule chromanone (dihydrobenzopyran-4-one) derivative with a molecular formula of C₁₁H₁₀ClNO₃ and a molecular weight of 239.65 g/mol . The compound features a chloro substituent at the 6-position of the fused benzene ring and an acetamido group at the 3-position of the dihydropyran ring, a substitution pattern that distinguishes it from positional isomers and other in-class chromanone analogs. Its single-crystal X-ray structure has been determined and deposited in the Crystallography Open Database [1]. The compound is commercially available from multiple vendors at purities of ≥98% for research use only, with reported solubility in organic solvents such as DMSO and chloroform but insolubility in water .

Why 6-Chloro-3-Acetamido-4-Chromanone Cannot Be Interchanged with Generic Chromanone Analogs: Substitution Pattern Determines Target Engagement and Physicochemical Profile


Within the chromanone chemotype, seemingly minor variations in halogen position or acetamido placement produce profound differences in molecular recognition, target selectivity, and physicochemical behavior. The 6-chloro substitution pattern of CAS 54444-50-7 creates a distinct electrostatic potential surface compared to the 7-chloro positional isomer (CAS 54444-53-0), which alters both π-stacking geometry and hydrogen-bonding capacity . The 3-acetamido group, positioned on the saturated dihydropyran ring rather than on an aromatic chromone core, confers a different conformational flexibility and hydrogen-bond donor/acceptor profile compared to chromone-3-carboxamides [1]. Computational target prediction algorithms associate this specific substitution pattern with dihydroorotate dehydrogenase (DHODH) inhibition and liver carboxylesterase 1 interaction, suggesting a target engagement profile distinct from other chromanone substitution patterns [2]. Consequently, generic substitution with a positional isomer, a des-chloro analog, or a chromone-based acetamide would be expected to yield different biological outcomes.

Quantitative Differentiation Evidence for N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)acetamide: Direct and Class-Level Comparisons Against Key Analogs


6-Chloro vs. 7-Chloro Positional Isomerism: Impact on Computed LogP and Polar Surface Area

The 6-chloro substitution of CAS 54444-50-7 yields a computed LogP of 2.26 and a polar surface area (PSA) of 58.89 Ų, as reported in the ChemSrc database . In contrast, the 7-chloro positional isomer (CAS 54444-53-0, N-(7-chloro-4-oxochroman-3-yl)acetamide), which shares the identical molecular formula C₁₁H₁₀ClNO₃ and molecular weight, would be expected to exhibit a different dipole moment and altered LogP due to the changed vector of the C–Cl bond dipole relative to the chromanone carbonyl, though experimental LogP for the 7-isomer has not been independently reported in public databases. The PSA value of 58.89 Ų places this compound within favorable oral bioavailability parameter space (PSA < 140 Ų per Veber's rules), while the LogP of 2.26 indicates moderate lipophilicity suitable for membrane permeation without excessive nonspecific binding.

Physicochemical profiling Positional isomer differentiation Drug-likeness parameters

Crystal Structure Confirmation vs. Non-Crystalline Positional Isomers: Enabling Structure-Based Design

CAS 54444-50-7 has been characterized by single-crystal X-ray diffraction as its chlorochromate salt, with the crystal structure deposited in the Crystallography Open Database (COD) and referenced in PubChem SID 385864862 [1]. The crystal structure was solved in the monoclinic space group P2₁/c with unit cell parameters a = 9.685 Å, b = 11.679 Å, c = 11.022 Å, β = 112.28°, and Z = 4 [1]. In contrast, no single-crystal X-ray structure has been reported in the primary literature for the closely related analogs N-(7-chloro-4-oxochroman-3-yl)acetamide (CAS 54444-53-0) or N-(6-bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide.

X-ray crystallography Structure-based drug design Solid-state characterization

Predicted DHODH Inhibitor Profile vs. Chromone-3-Carboxamide Anti-Inflammatory Series: Distinct Target Class Engagement

Computational target prediction by the DrugMapper platform associates CAS 54444-50-7 with dihydroorotate dehydrogenase (DHODH) inhibitory activity, and further links it to investigational indications including rheumatoid arthritis, ulcerative colitis, inflammatory bowel diseases, multiple sclerosis, and severe acute respiratory syndrome [1]. This predicted target profile is mechanistically distinct from the anti-inflammatory chromone-3-carboxamide series reported by Xing et al. (2023), which act through cyclooxygenase (COX) pathway modulation, with lead compounds exhibiting EC₅₀ values lower than the reference drug ibuprofen in cellular assays [2]. The predicted DHODH target engagement of CAS 54444-50-7 represents a fundamentally different anti-inflammatory mechanism—inhibition of de novo pyrimidine biosynthesis—which may offer complementary or alternative therapeutic potential.

DHODH inhibition Target prediction Immunomodulation

Liver Carboxylesterase 1 Bioactivity vs. In-Class Analogs: Differentiated Metabolic Enzyme Interaction

The MolBic database reports that CAS 54444-50-7 exhibits bioactivity against liver carboxylesterase 1 (CES1, Protein ID PT02186) in a cell-based assay with an activity value classified in the ≤ 0.1 μM range [1]. CES1 is the predominant hepatic serine hydrolase responsible for approximately 80% of hydrolytic activity in the human liver, catalyzing the hydrolysis of ester- and amide-containing xenobiotics and prodrugs [2]. This CES1 interaction is notable given that the compound itself contains an acetamide bond, suggesting potential substrate or inhibitor behavior. In contrast, the structurally related 6-chlorochroman-4-one (CAS 37674-72-9), which lacks the 3-acetamido group, would not present the same amide recognition element for CES1 engagement.

Carboxylesterase 1 Metabolic stability Prodrug activation

Recommended Research and Procurement Application Scenarios for N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)acetamide


Structure-Based Drug Design Campaigns Targeting DHODH for Autoimmune and Inflammatory Diseases

Procurement of CAS 54444-50-7 is recommended for laboratories conducting structure-based drug design against dihydroorotate dehydrogenase (DHODH), a validated target for rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis [1]. The availability of an experimentally determined single-crystal X-ray structure [2] enables accurate molecular docking studies without relying on computationally predicted conformations, thereby reducing false-positive rates in virtual screening. The compound can serve as a reference ligand for pharmacophore model generation and as a starting scaffold for medicinal chemistry optimization of DHODH-targeted immunomodulatory agents.

Carboxylesterase 1 (CES1) Substrate/Inhibitor Probe Development for Preclinical Drug Metabolism Studies

With demonstrated bioactivity against human liver carboxylesterase 1 (CES1) at ≤ 0.1 μM in cell-based assays [1], CAS 54444-50-7 represents a valuable chemical probe for investigating CES1-mediated amide hydrolysis. Given that CES1 is responsible for approximately 80% of hepatic hydrolytic metabolism and is critically involved in prodrug activation and drug detoxification [2], this compound can be used as a tool molecule for CES1 activity assays, for studying structure-activity relationships of amide-containing CES1 substrates, or as a positive control in metabolic stability screening panels.

Physicochemical Reference Standard for Chromanone Analog Series Development

The well-defined computed physicochemical parameters of CAS 54444-50-7—including LogP of 2.26 and PSA of 58.89 Ų [1]—make it a suitable reference standard for chromatographic method development and for calibrating in silico ADME prediction models in chromanone-focused lead optimization programs. Its favorable placement within oral bioavailability parameter space (PSA < 140 Ų) combined with moderate lipophilicity supports its use as a benchmark compound when evaluating the drug-likeness of newly synthesized chromanone analogs. The compound's solubility profile (soluble in DMSO and chloroform, insoluble in water) [2] provides practical guidance for stock solution preparation and assay buffer compatibility assessment.

Positional Isomer Selectivity Studies in Chromanone-Based Target Engagement

CAS 54444-50-7, bearing the 6-chloro substitution pattern, is ideally suited for comparative target engagement studies alongside its 7-chloro positional isomer (CAS 54444-53-0) to establish the structure-activity relationship for halogen position on biological activity [1]. Such head-to-head comparisons are essential for elucidating whether chloro substitution at the 6- versus 7-position of the chromanone benzene ring differentially affects binding to DHODH, CES1, or other molecular targets. Procurement of both isomers from authenticated sources enables rigorous SAR exploration without the confounding effects of variable purity or synthetic methodology.

Quote Request

Request a Quote for Acetamide, N-(6-chloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.